L-gamma-Glutamyl-L-cysteinyl glutathione
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Overview
Description
L-gamma-Glutamyl-L-cysteinyl glutathione, commonly referred to as glutathione, is a tripeptide composed of the amino acids L-glutamic acid, L-cysteine, and glycine . It is a crucial antioxidant found in virtually all living cells and plays a significant role in protecting cells from oxidative stress and maintaining redox balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-gamma-Glutamyl-L-cysteinyl glutathione is synthesized through a two-step enzymatic process. The first step involves the enzyme gamma-glutamylcysteine synthetase, which catalyzes the formation of gamma-glutamylcysteine from L-glutamic acid and L-cysteine . This reaction requires adenosine triphosphate (ATP) as an energy source. The second step involves the enzyme glutathione synthetase, which catalyzes the addition of glycine to gamma-glutamylcysteine, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microorganisms such as Saccharomyces cerevisiae . The fermentation process is optimized by controlling factors such as medium composition, osmotic pressure, and genetic engineering to enhance yield .
Chemical Reactions Analysis
Types of Reactions
L-gamma-Glutamyl-L-cysteinyl glutathione undergoes various chemical reactions, including oxidation, reduction, and conjugation reactions .
Common Reagents and Conditions
Conjugation: This compound conjugates with various electrophilic compounds, aiding in detoxification processes.
Major Products
Glutathione disulfide (GSSG): Formed during the oxidation of this compound.
Conjugated products: Formed during detoxification reactions.
Scientific Research Applications
L-gamma-Glutamyl-L-cysteinyl glutathione has a wide range of applications in scientific research:
Mechanism of Action
L-gamma-Glutamyl-L-cysteinyl glutathione exerts its effects primarily through its antioxidant properties. It directly scavenges reactive oxygen species and other free radicals, thereby protecting cellular components from oxidative damage . Additionally, it serves as a cofactor for various enzymes, including glutathione peroxidase, which reduces peroxides . It also participates in the detoxification of harmful compounds by conjugating with them, making them more water-soluble for excretion .
Comparison with Similar Compounds
L-gamma-Glutamyl-L-cysteinyl glutathione is unique due to its gamma-glutamyl bond, which is relatively rare among peptides . Similar compounds include:
Gamma-glutamylcysteine: An intermediate in the synthesis of this compound.
Homoglutathione: A variant found in some plants, where beta-alanine replaces glycine.
Tiopronin and Bucillamine: Thiol-containing compounds with antioxidant properties.
This compound stands out due to its widespread presence in living organisms and its critical role in maintaining cellular redox balance .
Properties
IUPAC Name |
2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O11S2/c19-8(16(29)30)1-3-12(24)22-10(15(28)21-5-14(26)27)6-35-36-7-11(18(33)34)23-13(25)4-2-9(20)17(31)32/h8-11H,1-7,19-20H2,(H,21,28)(H,22,24)(H,23,25)(H,26,27)(H,29,30)(H,31,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMADLQGPTPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O11S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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